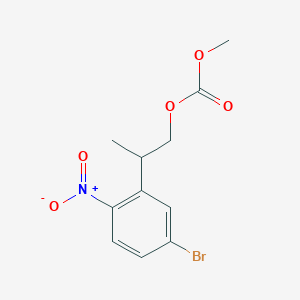
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a sulfonyl group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide typically involves multiple steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom.
Amidation: The formation of the benzamide group.
Each of these steps requires specific reagents and conditions. For example, nitration might be carried out using a mixture of concentrated nitric acid and sulfuric acid, while chlorination could involve the use of chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chlorine atom could yield a variety of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide: Unique due to its specific combination of functional groups.
N-(5-Chloro-2-hydroxyphenyl)-4-(dodecane-1-sulfonyl)benzamide: Lacks the nitro group.
N-(5-Chloro-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide: Lacks the hydroxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Propiedades
Número CAS |
494835-36-8 |
|---|---|
Fórmula molecular |
C25H33ClN2O6S |
Peso molecular |
525.1 g/mol |
Nombre IUPAC |
N-(5-chloro-2-hydroxy-4-nitrophenyl)-4-dodecylsulfonylbenzamide |
InChI |
InChI=1S/C25H33ClN2O6S/c1-2-3-4-5-6-7-8-9-10-11-16-35(33,34)20-14-12-19(13-15-20)25(30)27-22-17-21(26)23(28(31)32)18-24(22)29/h12-15,17-18,29H,2-11,16H2,1H3,(H,27,30) |
Clave InChI |
SSPZAIXEMDDUQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)
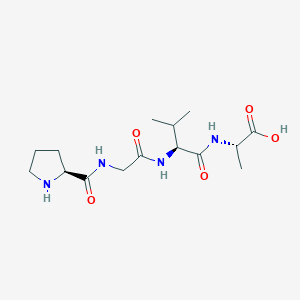
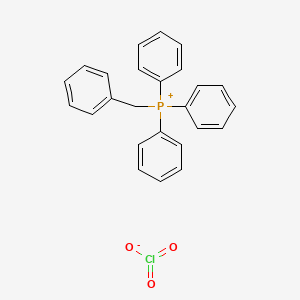
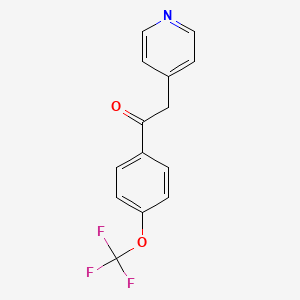
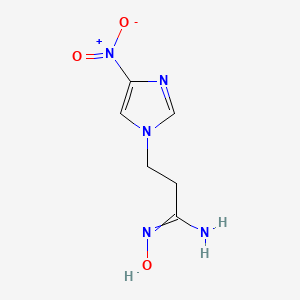
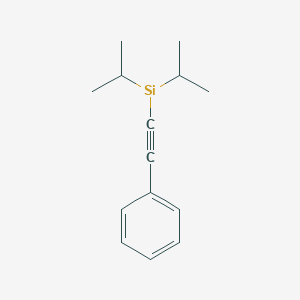
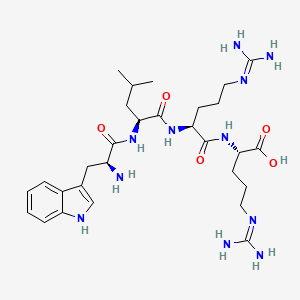
![N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B14245206.png)
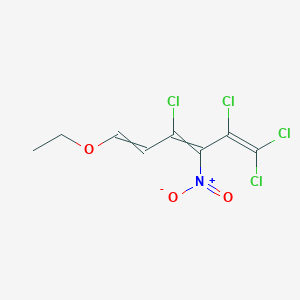
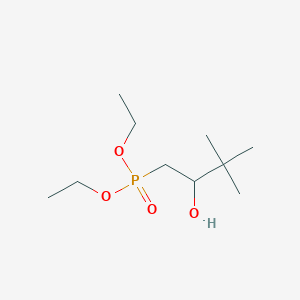
![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)
![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)

